molecular formula C8H5Br2F2NO B14021750 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide

2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide

Cat. No.: B14021750
M. Wt: 328.94 g/mol
InChI Key: PYJXHZQMTQZAHA-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide is a halogenated acetamide derivative characterized by two bromine atoms (on the aromatic ring and acetamide side chain) and two fluorine atoms on the acetamide carbonyl. This compound is of interest in organic synthesis, particularly in fluorination reactions and as a precursor for pharmaceuticals or agrochemicals. Its structural features—dual bromine substituents and difluoroacetamide moiety—impart unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C8H5Br2F2NO

Molecular Weight

328.94 g/mol

IUPAC Name

2-bromo-N-(4-bromophenyl)-2,2-difluoroacetamide

InChI

InChI=1S/C8H5Br2F2NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)

InChI Key

PYJXHZQMTQZAHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-bromoaniline with 2,2-difluoroacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl bromide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of hydroxylated or oxidized derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, oxidation, and reduction processes.

2. Biological Activity

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens. The presence of bromine enhances its interaction with biological targets, making it effective against certain bacteria and fungi .
  • Anticancer Research : The compound has been investigated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. Research suggests that it may induce apoptosis in cancer cells by modulating protein interactions involved in cell survival .

3. Medicinal Chemistry

  • Drug Development : Due to its unique structural features, 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide is being explored for potential therapeutic applications. Its ability to interact with specific molecular targets positions it as a candidate for developing new drugs aimed at treating inflammatory diseases and cancers .

Case Study 1: Anticancer Activity

A study evaluated the effects of 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide on acute myeloid leukemia (AML) cell lines. Results indicated that the compound induced degradation of GSPT1, a protein associated with cell proliferation. This degradation was linked to increased levels of apoptotic markers such as cleaved Caspase-3, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In vitro assessments demonstrated that derivatives of difluorophenylacetamides exhibit varying degrees of antimicrobial activity against Plasmodium falciparum and Trypanosoma cruzi. Although specific results for this compound are still emerging, initial findings suggest that it may possess significant antiparasitic properties .

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide involves its interaction with biological targets such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to structurally related acetamides, focusing on substituent effects:

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Notable Properties
2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide Br (aromatic), Br (acetamide), 2F C₈H₅Br₂F₂NO 330.94 N/A High halogen density; enhanced lipophilicity
2-Bromo-N-(4-chlorobenzyl)-2,2-difluoroacetamide Cl (benzyl), Br, 2F C₉H₇BrClF₂NO 306.51 92 Electron-withdrawing benzyl group; high yield
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide Br (aromatic), 3F (acetamide) C₈H₅BrF₃NO 268.03 N/A Higher electronegativity; trifluoro effect
2-Bromo-N-(4-bromophenyl)acetamide Br (aromatic), Br (acetamide), no F C₈H₇Br₂NO 307.96 91 No fluorine; lower reactivity in fluorination
Key Observations:

Halogen Effects: The dual bromine substituents in the target compound increase molecular weight and lipophilicity compared to mono-brominated analogs. Bromine’s polarizability enhances halogen bonding, which can influence crystal packing (e.g., anti-parallel N–H···O hydrogen bonding in 2-Bromo-N-(4-bromophenyl)acetamide) .

Fluorine Substitution: The difluoroacetamide group introduces electron-withdrawing effects, stabilizing the carbonyl group and altering reaction pathways.

Steric Hindrance : Ortho-substituted derivatives (e.g., 2-Bromo-N-(2,4-difluorophenyl)acetamide) show reduced yields due to steric constraints, as seen in reactions where meta-substituents decrease efficiency by ~20% .

Table 2: Reaction Performance of Selected Acetamides
Compound Reaction Type Yield (%) Key Factors Influencing Yield
2-Bromo-N-(4-chlorobenzyl)-2,2-difluoroacetamide Difluoroalkylative carbonylation 92 Electron-withdrawing substituents enhance reactivity
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide Nucleophilic substitution 85–90 Trifluoro group stabilizes transition state
2-Bromo-N-(4-bromophenyl)acetamide Suzuki coupling 78 Bromine facilitates cross-coupling
Target compound Fluorination reactions Under study Dual bromine may slow kinetics vs. chloro analogs
Key Findings:
  • Electron-Withdrawing Groups : Substituents like trifluoromethyl or chloro (e.g., 2-Bromo-N-(4-chlorobenzyl)-2,2-difluoroacetamide) improve yields in carbonylation reactions by stabilizing intermediates .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2-Bromo-N-(2,4-difluorophenyl)acetamide) exhibit reduced yields (~60%) compared to para-substituted analogs due to hindered access to reactive sites .
  • Fluorine’s Role: Difluoroacetamides show higher reactivity in fluorination compared to non-fluorinated analogs but lower than trifluoro derivatives, balancing reactivity and synthetic accessibility .

Biological Activity

2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of bromine and fluorine atoms into organic molecules can enhance their pharmacological properties, including their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide can be represented as follows:

  • Molecular Formula : C8H7Br2F2N
  • Molecular Weight : 292.96 g/mol
  • Key Functional Groups : Bromine atoms, difluoroacetamide group

The presence of fluorine is known to influence the lipophilicity and metabolic stability of compounds, which can be crucial for their biological activity .

Mechanisms of Biological Activity

Research indicates that the biological activity of 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide may be attributed to several mechanisms:

  • Enzyme Inhibition : Fluorinated compounds often exhibit enhanced binding affinities to enzyme active sites due to their electronegative nature. This can lead to effective inhibition of target enzymes involved in disease pathways.
  • Receptor Modulation : The structural modifications provided by bromine and fluorine can enhance the interaction with specific receptors, potentially leading to altered signaling pathways related to inflammation or cancer progression .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Bromo-N-(4-bromophenyl)-2,2-difluoroacetamide:

  • Antitumor Activity : A study demonstrated that derivatives of difluoroacetamides exhibited significant antitumor activity in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was noted as a key mechanism .
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of similar difluoro compounds. Results indicated that these compounds could inhibit pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of cytokines
Enzyme inhibitionEnhanced binding to enzyme active sites

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